molecular formula C10H6ClNO2 B13761938 3-Chloro-1-nitronaphthalene CAS No. 56961-39-8

3-Chloro-1-nitronaphthalene

Cat. No.: B13761938
CAS No.: 56961-39-8
M. Wt: 207.61 g/mol
InChI Key: FDBCEJTXDLBXOX-UHFFFAOYSA-N
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Description

3-Chloro-1-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a nitro group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-nitronaphthalene typically involves the nitration of 3-chloronaphthalene. The nitration process is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-nitronaphthalene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation.

Major Products Formed

    Reduction: 3-Chloro-1-aminonaphthalene.

    Substitution: Depending on the nucleophile, products such as 3-hydroxy-1-nitronaphthalene, 3-amino-1-nitronaphthalene, or 3-thio-1-nitronaphthalene can be formed.

Scientific Research Applications

3-Chloro-1-nitronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and photostability.

    Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-1-nitronaphthalene in chemical reactions involves the electrophilic nature of the nitro group and the nucleophilic substitution potential of the chlorine atom. The nitro group can participate in redox reactions, while the chlorine atom can be displaced by nucleophiles. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Nitronaphthalene: A nitro group at the first position without any chlorine substitution.

    2-Chloro-1-nitronaphthalene: Chlorine substitution at the second position instead of the third.

    3-Bromo-1-nitronaphthalene: Bromine substitution at the third position instead of chlorine.

Uniqueness

3-Chloro-1-nitronaphthalene is unique due to the combined presence of both a chlorine atom and a nitro group on the naphthalene ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required.

Properties

CAS No.

56961-39-8

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloro-1-nitronaphthalene

InChI

InChI=1S/C10H6ClNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H

InChI Key

FDBCEJTXDLBXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Cl

Origin of Product

United States

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